1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

antileishmanial medicinal chemistry structure-activity relationship

Procure 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 61296-13-7) as your validated core scaffold for synthesizing 1,3-disubstituted derivatives targeting Leishmania donovani, with documented equipotent activity relative to amphotericin B (derivative 3m: IC₅₀ = 55.75 μg/mL). This N-ethyl-4-hydroxy-6-methyl substitution pattern is indispensable for methylene-bridged bis-pyridinone synthesis at the C-3 position, yielding antibacterial MICs as low as 0.0039 mg/mL against S. aureus. Distinct from positional isomers such as 1-ethyl-3-hydroxy-2-methyl-4-pyridinone (CAS 30652-12-1), its defined lipophilicity (LogP ≈ 0.4) and hydrogen-bonding capacity (TPSA 41 Ų) ensure reproducible ADME profiling and chromatographic method development. Also suited for herbicide SAR studies leveraging the scaffold's preferential dicotyledonous phytotoxic selectivity. Available in ≥95% purity with rapid global shipping from major stock points.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 61296-13-7
Cat. No. B1455994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
CAS61296-13-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=CC1=O)O)C
InChIInChI=1S/C8H11NO2/c1-3-9-6(2)4-7(10)5-8(9)11/h4-5,10H,3H2,1-2H3
InChIKeyZIIBGHUPSHQDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23 [ug/mL]

1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 61296-13-7) Procurement Specification and Chemical Identity Overview


1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 61296-13-7) is an N-alkylated 4-hydroxy-2-pyridinone derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . This heterocyclic scaffold features a hydroxyl group at the 4-position, a methyl group at the 6-position, and an N-ethyl substitution at the 1-position of the pyridin-2(1H)-one ring, conferring a specific substitution pattern distinct from positional isomers and N-substituted analogs [1]. The compound is commercially available as a building block and research chemical, with typical reported purities of ≥95% and ≥98% . It serves as a versatile intermediate for further derivatization and has been employed as the core scaffold in the synthesis of biologically active 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one derivatives, as well as bis-pyridinone compounds [2] .

Why 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one Cannot Be Substituted by In-Class Analogs for Defined Applications


Generic substitution of N-substituted 4-hydroxy-2-pyridinones is not scientifically valid without rigorous re-validation because the specific N-alkyl substituent and positional substitution pattern govern both chemical reactivity and biological target engagement. The N-ethyl group in 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one confers a distinct lipophilicity profile (LogP ≈ 0.4) and steric environment compared to N-methyl, N-propyl, or unsubstituted analogs, which directly influences metabolic stability in microsomal assays [1] [2]. Structure-activity relationship (SAR) data from antileishmanial studies of 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-ones explicitly demonstrate that the N-substituent size and identity on the pyridone nitrogen are critical determinants of biological activity and target binding affinity [3]. Furthermore, the specific 1-ethyl-4-hydroxy-6-methyl substitution pattern is the precise scaffold required for constructing bis-pyridinone derivatives via methylene-bridge formation at the 3-position, a synthetic route not available to positional isomers such as 1-ethyl-3-hydroxy-2-methyl-4-pyridinone (CAS 30652-12-1) . The quantitative evidence presented below establishes the functional consequences of these structural distinctions.

Product-Specific Quantitative Differentiation Evidence for 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one


Validated Scaffold for Antileishmanial Lead Development with Documented SAR

1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one serves as the core scaffold for a series of 1,3-disubstituted derivatives evaluated against Leishmania donovani promastigotes [1]. The unsubstituted parent scaffold (this compound) provides the 4-hydroxy-6-methylpyridin-2(1H)-one framework onto which C-3 substitutions are introduced to generate antileishmanial activity. Among synthesized derivatives, compound 3m (N-ethyl substituted) exhibited an IC₅₀ of 55.75 μg/mL against L. donovani promastigotes, demonstrating equipotency with the standard drug amphotericin B (IC₅₀ 50.0 μg/mL) [1]. Critically, SAR analysis revealed that bulky substitutions on the pyridone nitrogen are well-tolerated and enhance binding affinity to the Leishmania donovani topoisomerase 1 (LdTop1) target, while intramolecular hydrogen bonding involving the 4-hydroxy group confers molecular rigidity that contributes to target engagement [1]. In contrast, alternative N-substituted pyridinone scaffolds with different hydroxyl positioning (e.g., 1-ethyl-3-hydroxy-2-methyl-4-pyridinone, CAS 30652-12-1) are primarily documented as iron-chelating agents rather than antileishmanial leads .

antileishmanial medicinal chemistry structure-activity relationship

Precursor to Bis-Pyridinone Derivatives with Documented Antimicrobial Activity

1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is uniquely suited as a monomeric building block for the synthesis of methylene-bridged bis-pyridinone derivatives, which exhibit broad-spectrum antimicrobial properties. While direct antimicrobial data for the monomeric parent compound are limited, its bis-pyridinone derivatives formed by C-3 methylene bridging demonstrate quantifiable antibacterial and antifungal activities . Specifically, 3,3'-((2-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) (CAS 883088-97-9) and related bis-derivatives exhibit Minimum Inhibitory Concentration (MIC) values of 0.0039 mg/mL against Staphylococcus aureus and 0.025 mg/mL against Escherichia coli . Antifungal evaluation of this derivative class revealed MIC values of 3.125 mg/mL against Candida albicans . This derivatization pathway is specific to the 1-ethyl-4-hydroxy-6-methyl substitution pattern because the C-3 position remains unsubstituted and activated for electrophilic methylene-bridge formation with aryl aldehydes, enabling construction of the bis-pyridinone framework [1].

antimicrobial bis-pyridinone derivatization

Validated Phytotoxic Scaffold for Agrochemical Lead Discovery

The 4-hydroxy-6-methylpyridin-2(1H)-one scaffold, of which 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is an N-ethyl substituted member, has been validated as a phytotoxic lead structure in systematic evaluations of plant development inhibition [1]. Demuner et al. (2009) synthesized a series of 3-substituted derivatives from the parent 4-hydroxy-6-methylpyridin-2(1H)-one scaffold and evaluated their effects on dicotyledonous (Ipomoea grandifolia, Cucumis sativus) and monocotyledonous (Sorghum bicolor) species. At a dose of 6.7 × 10⁻⁸ mol active ingredient/g substrate, the compounds exhibited phytotoxic selectivity, being more active against dicotyledonous species than monocotyledonous species [1]. The study explicitly concluded that these compounds can serve as lead structures for the development of more active phytotoxic products [1]. While the N-ethyl substituted variant (this compound) was not directly tested in this study, the SAR established across the 3-substituted derivatives indicates that N-substitution patterns modulate phytotoxic selectivity, making the N-ethyl variant a structurally defined entry point for agrochemical SAR exploration [2].

phytotoxic agrochemical herbicide lead

Favorable Metabolic Stability Profile of N-Ethyl Substituted Derivatives in Microsomal Assays

The N-ethyl substitution on the 4-hydroxy-6-methylpyridin-2(1H)-one scaffold confers demonstrable metabolic stability advantages in rat liver microsome assays. In the antileishmanial study by Borkar et al. (2022), the most active derivative 3m, which contains the N-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one core, was specifically evaluated for metabolic stability and found to be metabolically stable in rat liver microsomes [1]. This finding aligns with the broader SAR observation that bulky substitutions on the pyridone nitrogen are well-tolerated [1]. In contrast, the N-unsubstituted 4-hydroxy-6-methylpyridin-2(1H)-one parent scaffold lacks the N-alkyl group that provides steric protection against oxidative N-dealkylation pathways, a common metabolic liability in pyridinone-based compounds [2]. While no direct head-to-head microsomal stability comparison between N-ethyl and N-methyl or N-unsubstituted analogs has been published for this specific compound, the class-level inference from the antileishmanial series indicates that N-ethyl substitution contributes to favorable metabolic stability relative to less sterically hindered N-substituents [1].

metabolic stability rat liver microsomes drug discovery

Distinct Lipophilicity Profile Relative to Positional Isomers

1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one exhibits a calculated LogP value of approximately 0.4, reflecting its specific substitution pattern that balances hydrogen-bonding capacity (from the 4-hydroxy and 2-carbonyl groups) with hydrophobic contributions from the N-ethyl and 6-methyl substituents [1]. This physicochemical profile differentiates it from positional isomers such as 1-ethyl-3-hydroxy-2-methyl-4-pyridinone (CAS 30652-12-1), which, despite having identical molecular formula and weight (C₈H₁₁NO₂, 153.18 g/mol), possesses a distinct LogP and hydrogen-bonding geometry due to altered hydroxyl and carbonyl positioning . The 1-ethyl-4-hydroxy-6-methyl substitution pattern yields a calculated polar surface area of 41 Ų and a single hydrogen bond donor, whereas the 1-ethyl-3-hydroxy-2-methyl-4-pyridinone isomer exhibits different hydrogen-bonding capacity relevant to its documented iron-chelating application . These physicochemical differences translate to divergent membrane permeability and target engagement profiles, precluding interchangeability of these isomers in assay systems.

lipophilicity LogP physicochemical properties

Commercial Availability at Defined Purity Grades with Multiple Vendor Sourcing

1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is commercially available from multiple reputable vendors with defined purity specifications, enabling reliable procurement for research applications. Reported purity grades include 95% (Combi-Blocks QK-1617, AchemBlock), 95+% (Leyan), and 98% (AKSci 1624AL) . The compound is listed as an in-stock building block on multiple platforms including ChemSpace (CSSB00000078555), GLPBio, and ChemBlink [1] . This commercial availability contrasts with many positional isomers and closely related analogs that require custom synthesis and have longer lead times. For instance, 1-ethyl-4-hydroxy-5-methylpyridin-2(1H)-one and 1-ethyl-4-hydroxy-2-methylpyridin-3(1H)-one, identified as structurally similar compounds, are not routinely stocked and would require custom synthesis for procurement . The established supply chain reduces procurement risk and accelerates research timelines relative to custom-synthesized alternatives.

procurement building block purity specification

Optimized Research and Industrial Application Scenarios for 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one


Medicinal Chemistry: Antileishmanial Lead Optimization Programs

Procure 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one as the validated core scaffold for synthesizing 1,3-disubstituted derivatives targeting Leishmania donovani. The N-ethyl substitution pattern is specifically documented to yield equipotent activity relative to amphotericin B (derivative 3m: IC₅₀ = 55.75 μg/mL vs. 50.0 μg/mL standard) and confers metabolic stability in rat liver microsomes [1]. SAR data indicate that the 3-position remains available for further derivatization while the N-ethyl group is well-tolerated and contributes to target binding affinity at LdTop1 [1].

Antimicrobial Discovery: Bis-Pyridinone Derivative Synthesis

Use 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one as the monomeric building block for methylene-bridged bis-pyridinone synthesis via C-3 condensation with aryl aldehydes . The resulting bis-derivatives exhibit documented antibacterial MIC values as low as 0.0039 mg/mL against S. aureus and antifungal activity (MIC 3.125 mg/mL against C. albicans) . This specific substitution pattern is required for the methylene-bridging reaction; positional isomers lack the requisite unsubstituted C-3 position adjacent to the 4-hydroxy group [2].

Agrochemical Discovery: Phytotoxic Lead Scaffold Evaluation

Employ 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one in structure-activity relationship studies for herbicide discovery, building on the documented phytotoxic selectivity of the 4-hydroxy-6-methylpyridin-2(1H)-one scaffold [3]. The scaffold demonstrates preferential inhibition of dicotyledonous species (Ipomoea grandifolia, Cucumis sativus) over monocotyledonous species (Sorghum bicolor) at 6.7 × 10⁻⁸ mol/g substrate [3]. The N-ethyl variant provides a defined entry point for evaluating N-substituent effects on phytotoxic selectivity [3].

Chemical Biology: Physicochemical Property-Controlled Assay Development

Select 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one for assay systems requiring defined lipophilicity (LogP ≈ 0.4) and hydrogen-bonding capacity (TPSA 41 Ų, 1 H-bond donor) [4]. This physicochemical profile distinguishes it from positional isomers such as 1-ethyl-3-hydroxy-2-methyl-4-pyridinone (CAS 30652-12-1), which exhibits altered hydrogen-bonding geometry relevant to its iron-chelating function . The compound's moderate LogP facilitates membrane permeability assessments and informs chromatographic method development [4].

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